molecular formula C9H13NO B095939 2-(2-Aminophenyl)propan-2-ol CAS No. 15833-00-8

2-(2-Aminophenyl)propan-2-ol

Cat. No.: B095939
CAS No.: 15833-00-8
M. Wt: 151.21 g/mol
InChI Key: UZXREFASOUJZAS-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Aminophenyl)propan-2-ol involves the reduction of 2-nitroacetophenone. The process typically includes the following steps:

    Reduction of 2-nitroacetophenone: This step involves the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The resulting 2-aminoacetophenone is then subjected to hydroxylation to introduce the hydroxyl group at the alpha position, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic hydrogenation: Using a continuous flow reactor to reduce 2-nitroacetophenone with hydrogen gas over a palladium catalyst.

    Biocatalysis: Employing enzymes to selectively reduce and hydroxylate the precursor compounds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.

Major Products

    Oxidation: Formation of 2-(2-aminophenyl)propan-2-one.

    Reduction: Formation of 2-(2-aminophenyl)propan-2-amine.

    Substitution: Formation of halogenated derivatives such as 2-(2-aminophenyl)-2-chloropropane.

Scientific Research Applications

2-(2-Aminophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-(2-Aminophenyl)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes and receptors.

    Pathways: It can participate in metabolic pathways, influencing the synthesis and degradation of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(2-Aminophenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

Uniqueness

2-(2-Aminophenyl)propan-2-ol is unique due to its specific combination of an amino group and a hydroxyl group attached to a phenyl ring and a propanol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

2-(2-aminophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXREFASOUJZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291576
Record name 2-(2-aminophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-00-8
Record name 15833-00-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-aminophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 30.2-g (0.2 mol) sample of methyl 2-aminobenzoate in 150 ml diethyl ether was added dropwise to a solution of methyl magnesium iodide (prepared from 19.4 g of Mg and 127.8 g of methyl iodide) in 150 ml diethyl ether. The reaction mixture was then heated under reflux for 1 hour, cooled, and diluted with 200 ml of saturated aqueous ammonium chloride solution. The resulting aqueous mixture was extracted with ether. The ether extracts were dried over magnesium sulfate and evaporated to give 19.1 g of α,α-dimethyl-2-aminobenzyl alcohol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 0° C. solution of methylmagnesium bromide (45 mL of a 1.4M solution in toluene, 63 mmol) under nitrogen atmosphere was added a solution of ortho-aminoacetophenone (2.9 g, 21.5 mmol) in THF (20 mL). The mixture was warmed to ambient temperature for 45 min, cooled to 0° C., and poured into ice-water. The mixture was acidified with 6N HCl, adjusted to ca. pH 6 with saturated sodium bicarbonate solution, and then extracted with ether (2×100 mL). The combined ether fractions were dried (MgSO4), filtered and the solvent was removed under reduced pressure to give the oily product, 2-aminophenyldimethyl carbinol.
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Synthesis routes and methods IV

Procedure details

Thus, for example, 4,4-dimethyl-6-isonicotinoylamino-7-nitro-4H-3,1-benzoxazin-2-one is obtained by reacting methyl anthranilate with methyl magnesium iodide in ethereal solution to obtain o-aminophenyl-dimethylcarbinol, which is cyclised by reacting with phosgene in a mixture of toluene and chloroform as solvent in the presence of solid potassium carbonate to obtain 4,4-dimethyl-4H-3,1-benzoxazin-2-one. By subsequent nitration with fuming nitric acid (d=1.52), 4,4-dimethyl-6-nitro-benzoxazin-2-one is obtained which is converted by catalytic hydrogenation in the presence of Raney nickel in dimethyl formamide into 6-amino-4,4-dimethyl-4H-3,1-benzoxazin-2-one. By inserting an acetyl protecting group by means of acetic anhydride, the precondition for further nitration with fuming nitric acid (d=1.52) is created in the 7- position of the molecule. The acetyl protecting group is split off again from the resulting 6-acetamido-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-on e by treating with concentrated hydrochloric acid in isopropanol, and the resulting 6-amino-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-one is converted into 4,4-dimethyl-6-isonicotinoylamido-7-nitro-4H-3,1-benzoxazin-2-one by treating with isonicotic acid chloride in pyridine as solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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